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Executive Summary

Opevesostat (also known as MK-5684 and ODM-208) is a first-in-class, orally bioavailable,
non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1l) enzyme.[1][2][3]
[4] Discovered by Orion Corporation and now under exclusive global development by Merck &
Co., Inc.[1][5], Opevesostat represents a novel approach in oncology, particularly for the
treatment of hormone-dependent cancers such as metastatic castration-resistant prostate
cancer (nCRPC).[1][3][6] By targeting the first and rate-limiting step in steroid biosynthesis,
Opevesostat potently suppresses the production of all steroid hormones and their precursors
that can activate the androgen receptor (AR) signaling pathway.[4][5] This comprehensive
technical guide details the discovery, mechanism of action, preclinical data, and clinical
development of Opevesostat, providing researchers and drug development professionals with
an in-depth understanding of this investigational therapeutic agent.

Introduction: The Rationale for CYP11A1 Inhibition

In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver
of tumor growth and progression.[7] While androgen deprivation therapies (ADTs) are a
cornerstone of treatment, many tumors eventually develop resistance, leading to castration-
resistant prostate cancer (CRPC).[5] One of the key mechanisms of resistance is the continued
activation of the AR through various steroid hormones.[7] Even in a castrate environment,
tumors can synthesize their own androgens or utilize adrenal androgens.
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CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a mitochondrial
enzyme that catalyzes the conversion of cholesterol to pregnenolone.[3][8] This is the initial
and rate-limiting step for the biosynthesis of all steroid hormones, including androgens,
estrogens, glucocorticoids, and mineralocorticoids.[4][8] By inhibiting CYP11A1, Opevesostat
aims to achieve a more complete and upstream blockade of steroidogenesis compared to
existing therapies that target downstream enzymes like CYP17A1 (e.g., abiraterone).[8] This
approach is hypothesized to be effective even in tumors that have developed resistance to
other hormonal therapies, including those with AR ligand-binding domain (LBD) mutations that
can be activated by a broader range of steroids.[7]

Discovery and Preclinical Development

The discovery of Opevesostat stemmed from a virtual screening and systematic structure-
activity relationship optimization process aimed at identifying a selective, non-steroidal inhibitor
of CYP11AL1.[9]

In Vitro Pharmacology

2.1.1. Potency and Selectivity

Opevesostat was found to be a potent inhibitor of CYP11A1. In vitro studies using a human
adrenal cortex cell line (NCI-H295R) demonstrated that Opevesostat inhibits the formation of
pregnenolone and testosterone at low nanomolar concentrations.[10] The inhibition of
CYP11A1 by Opevesostat is time-dependent.[11] Furthermore, Opevesostat showed high
selectivity for CYP11A1 with no significant off-target binding in a broad panel of assays.[12]

Table 1: In Vitro Potency of Opevesostat

Parameter
Assay System Result Reference
Measured
Human Adrenal Inhibition of
Cortex Cell Line (NCI-  Pregnenolone Low nM concentration  [10]
H295R) formation
Human Adrenal Inhibition of
Cortex Cell Line (NCI-  Testosterone Low nM concentration  [10]
H295R) formation
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2.1.2. Mechanism of Action Studies

In the NCI-H295R adrenocortical carcinoma cell model, Opevesostat led to a rapid, complete,
durable, and reversible inhibition of steroid hormone biosynthesis.[9][11] Unlike the CYP17Al
inhibitor abiraterone, which causes an accumulation of upstream pregnenolone and
progesterone, Opevesostat treatment resulted in a strong reduction of all steroid hormones.
[11][12] The production of pregnenolone was shown to recover within 24 hours after the
washout of Opevesostat, demonstrating the reversibility of its action.[11]

In Vivo Pharmacology

2.2.1. Animal Models

The in vivo efficacy of Opevesostat was evaluated in a murine VCaP castration-resistant
prostate cancer (CRPC) xenograft model.[10] In this model, oral administration of Opevesostat
significantly inhibited tumor growth.[10]

Studies in adult non-castrated male Balb/c mice and Beagle dogs demonstrated that
Opevesostat administration led to a rapid and profound decrease in plasma concentrations of
corticosterone, progesterone, and testosterone.[11] In mice, a greater than 95% reduction in
these hormones was observed just 4 hours after the first dose.[11]

Table 2: In Vivo Efficacy of Opevesostat in a VCaP CRPC Xenograft Model

Animal Model Treatment Outcome Reference
Murine VCaP CRPC Significant inhibition of

Opevesostat (oral) [10]
Xenograft tumor growth

2.2.2. Pharmacokinetics and Toxicology

Pharmacokinetic studies in animals showed that Opevesostat has good oral bioavailability.[2]
Toxicology studies were conducted in rats and Beagle dogs.[11] In dogs, co-administration of
corticosteroids (prednisone and fludrocortisone) improved the tolerability of Opevesostat,
allowing for the administration of higher doses.[11] The primary safety finding was related to
the mechanism of action, with signs of adrenal insufficiency observed at higher doses without
adequate hormone replacement.[11]
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A clinical study in patients with mCRPC and healthy volunteers investigated the
pharmacokinetic properties of Opevesostat. The study found that Opevesostat and its active
metabolite M1 did not significantly inhibit CYP3A4-mediated metabolism, suggesting a low
potential for drug-drug interactions with substrates of this enzyme.[13] Additionally, food did not
affect the total exposure (AUC) to Opevesostat, although a high-fat meal was associated with
a decrease in the maximum concentration (Cmax) and a delay in the time to reach Cmax
(Tmax).[13]

Table 3: Summary of Opevesostat Pharmacokinetics in Humans

Parameter Finding Reference

No significant inhibition of
CYP3A4 Interaction CYP3A4-mediated [13]
metabolism.

Food Effect (Total Exposure -

Not affected by food. [13]
AUC)
Food Effect (Peak Exposure - Decreased with a high-fat [13]
Cmax) meal.
Food Effect (Time to Peak - ) )

Delayed with a high-fat meal. [13]

Tmax)

Clinical Development

Opevesostat is being investigated in a comprehensive clinical development program, primarily
in patients with mCRPC.

Phase 1/2 CYPIDES Trial (NCT03436485)

The CYPIDES trial was a first-in-human, open-label, Phase 1/2 study that evaluated the safety,
pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of Opevesostat in
patients with heavily pretreated mCRPC.[12][14] The trial included a dose-finding phase
(Phase 1) and a dose-expansion phase (Phase 2).[14] Patients received Opevesostat with
concomitant glucocorticoid and mineralocorticoid replacement therapy.[14]
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3.1.1. Efficacy Results

Opevesostat demonstrated promising antitumor activity, particularly in patients with AR LBD
mutations.[14]

Table 4. PSA Response Rates in the CYPIDES Trial

PSA50 Response PSA30 Response
Patient Population Rate (=50% Rate (=30% Reference
decline) decline)

Phase 1

Overall Evaluable

. 33% (12/36) Not Reported [12]
Patients
Patients with AR LBD
) 67% (10/15) Not Reported [12]
Mutation
Phase 2 (Updated
Results)
Patients with AR LBD
] 55.6% 69.8% [15]
Mutation
Patients without AR
16.7% 30.0% [15]

LBD Mutation

Objective responses according to RECIST criteria were also observed, primarily in patients with
AR-LBD mutations.[15]

3.1.2. Safety and Tolerability

The most common treatment-related adverse event was adrenal insufficiency, which was
generally manageable with adjustments to hormone replacement therapy.[2] The rate of
hospitalization for adrenal insufficiency was lower in the Phase 2 part of the study compared to
Phase 1, where higher doses were administered.[15]

Phase 3 Clinical Program
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Based on the promising results from the CYPIDES trial, a robust Phase 3 program was initiated
to further evaluate the efficacy and safety of Opevesostat in different settings of mMCRPC.

3.2.1. OMAHAL1 (NCT06136624) / MK-5684-003

This is a randomized, open-label Phase 3 trial evaluating Opevesostat in combination with
hormone replacement therapy (HRT) versus an alternative new hormonal agent (NHA)
(abiraterone or enzalutamide) in patients with later-line mCRPC who have failed one prior NHA
and one or two prior taxane-based chemotherapies.[4][5][15] The trial is expected to enroll
approximately 1,200 patients.[5][15]

e Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival
(rPES) by AR LBD mutation status.[5][15]

e Secondary Endpoints: Time to first subsequent therapy (TFST), objective response rate
(ORR), and duration of response (DOR).[5]

3.2.2. OMAHA2a (NCT06136650) / MK-5684-004

This is a randomized, open-label Phase 3 trial assessing Opevesostat with HRT compared to
a physician's choice of NHA (abiraterone or enzalutamide) in patients with front-line mCRPC
who have failed one prior NHA.[5][16] The estimated enroliment is 1,500 patients.[5]

e Primary Endpoints: Radiographic Progression-Free Survival (rPFS) per PCWG3-modified
RECIST v1.1 by blinded independent central review (BICR) and Overall Survival (OS), in
patients with and without AR-LBD mutations separately.[16][17]

e Secondary Endpoints: TEST, ORR, and DOR.[5]

Expansion into Other Cancers

The clinical development of Opevesostat has been expanded to include women's cancers. A
Phase 2 trial (NCT06979596) is planned to evaluate the safety and efficacy of Opevesostat in
patients with breast, endometrial, and ovarian cancers.[8]

Experimental Protocols
In Vitro CYP11A1 Inhibition Assay
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A common method to assess CYP11ALl inhibition in vitro, as described in the preclinical

development of Opevesostat, involves the use of the H295R human adrenal cortex cell line.
[10]

Cell Culture: H295R cells are cultured in appropriate media supplemented with serum.

Compound Treatment: Cells are treated with varying concentrations of Opevesostat or a
vehicle control.

Steroidogenesis Stimulation: Steroid production is often stimulated by adding a precursor
like forskolin.

Sample Collection: After a defined incubation period, the cell culture media is collected.

Hormone Quantification: The concentrations of various steroid hormones (e.qg.,
pregnenolone, testosterone, cortisol) in the media are quantified using a sensitive analytical
method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]

Data Analysis: The concentration of each steroid is plotted against the concentration of
Opevesostat to determine the inhibitory potency (e.g., IC50).

In Vivo Xenograft Tumor Growth Inhibition Study

The antitumor activity of Opevesostat in vivo was demonstrated using a CRPC xenograft
model.[10]

Cell Implantation: Androgen-dependent VCaP cells are subcutaneously implanted into male
immunodeficient mice.[10]

Tumor Growth and Castration: Once tumors reach a specified average volume (e.g., 200
mm3), the mice are castrated to induce a castration-resistant state.[10]

Treatment Initiation: After the tumors regrow post-castration, mice are randomized into
treatment and control groups. The treatment group receives oral doses of Opevesostat.[10]

Tumor Volume Measurement: Tumor volumes are measured regularly (e.g., twice weekly)
using calipers.
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o Data Analysis: Tumor growth curves are plotted for each group to assess the effect of
Opevesostat on tumor growth inhibition.

Clinical Trial Protocol: OMAHA2a (MK-5684-004) as an
Example

The OMAHAZ2a trial follows a structured protocol to evaluate the efficacy and safety of
Opevesostat.

o Patient Selection: Patients with mCRPC who have progressed on one prior NHA are
enrolled.[17]

+ Randomization: Patients are randomized in a 1:1 ratio to receive either Opevesostat (5 mg
orally twice daily) with HRT (dexamethasone 1.5 mg and fludrocortisone 0.1 mg orally once
daily) or an NHA switch (abiraterone acetate 1,000 mg orally once daily + prednisone 5 mg
orally twice daily, or enzalutamide 160 mg orally once daily).[16][17]

o Tumor Assessment: Radiographic imaging (CT/MRI and bone scans) is performed at
baseline and at regular intervals to assess tumor response and progression according to
RECIST v1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[16]

o Safety Monitoring: Adverse events are monitored and graded throughout the study.

» Biomarker Analysis: AR-LBD mutation status is determined from circulating tumor DNA
(ctDNA) using next-generation sequencing assays.[13]

» Endpoint Evaluation: The primary endpoints of rPFS and OS are analyzed for the overall
study population and for subgroups based on AR-LBD mutation status.

Visualizations
Signaling Pathway
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Caption: Opevesostat's Mechanism of Action in the Steroid Biosynthesis Pathway.
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Caption: Workflow for a preclinical in vivo xenograft study of Opevesostat.

Logical Relationship: OMAHAZ2a Clinical Trial Design
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Caption: High-level design of the OMAHA2a (MK-5684-004) Phase 3 clinical trial.

Conclusion

Opevesostat (MK-5684) is a promising, first-in-class CYP11A1 inhibitor with a strong scientific
rationale for the treatment of hormone-dependent cancers. Its unique mechanism of action,
which involves the complete suppression of steroid hormone biosynthesis, has the potential to
overcome resistance mechanisms to current hormonal therapies. Preclinical data have
demonstrated its potent and selective inhibition of CYP11A1, leading to significant antitumor
activity in relevant cancer models. The ongoing Phase 3 clinical program will be crucial in
defining the role of Opevesostat in the treatment landscape for patients with metastatic
castration-resistant prostate cancer and potentially other hormone-driven malignancies. The
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data generated from these trials will provide a comprehensive understanding of its efficacy,
safety, and optimal patient populations, ultimately informing its potential as a novel therapeutic
option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Opevesostat (MK-5684): A Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861692#0opevesostat-mk-5684-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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